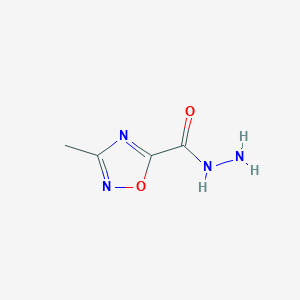

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHWZTHKHVEAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 1,2,4 Oxadiazole 5 Carbohydrazide and Its Derivatives

Classical Synthetic Routes to 1,2,4-Oxadiazole-5-carbohydrazides

The traditional synthesis of 1,2,4-oxadiazole-5-carbohydrazides, including the 3-methyl derivative, is primarily centered around the construction of the 1,2,4-oxadiazole (B8745197) ring from acyclic precursors. These methods have been foundational in heterocyclic chemistry and are characterized by multi-step sequences involving key intermediates.

Cyclization Reactions Utilizing Carbohydrazide (B1668358) Intermediates

A principal strategy for constructing the 1,2,4-oxadiazole ring involves the cyclization of an O-acylamidoxime intermediate. In the context of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, this would typically involve the reaction of acetamidoxime (B1239325) with a derivative of oxalic acid that can provide the carbohydrazide moiety.

The general mechanism involves the acylation of the amidoxime's hydroxyl group, followed by a cyclodehydration reaction. The key starting materials for this approach are an amidoxime (B1450833) and an acylating agent. For the target molecule, acetamidoxime provides the "3-methyl" portion of the ring. The "5-carbohydrazide" part is introduced by using a suitably activated oxalic acid derivative, such as an oxalyl chloride derivative or an oxalic acid ester hydrazide. The reaction between acetamidoxime and a mono-ester mono-acyl chloride of oxalic acid would form an O-acyloxamidoxime, which then undergoes cyclization. Subsequent reaction with hydrazine (B178648) would yield the final carbohydrazide.

Table 1: Key Intermediates in Cyclization Reactions

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| Acetamidoxime | CH₃C(=NOH)NH₂ | Provides the 3-methyl-1,2,4-oxadiazole core nitrogen and carbon atoms. |

| Ethyl Oxalyl Chloride | ClC(=O)C(=O)OEt | Acylating agent to form the O-acylamidoxime intermediate. |

| O-Acylamidoxime | CH₃C(=NOC(=O)C(=O)OEt)NH₂ | Key intermediate that undergoes cyclodehydration to form the oxadiazole ring. |

Esterification and Subsequent Hydrazinolysis Strategies

A more direct and widely employed classical route for obtaining carbohydrazides is through the hydrazinolysis of a corresponding ester. This two-step strategy is one of the most practical methods for the synthesis of this compound.

The first step is the synthesis of the ethyl or methyl ester of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. This is typically achieved by the condensation and cyclization of acetamidoxime with a dialkyl oxalate (B1200264) (e.g., diethyl oxalate) under basic conditions. The reaction proceeds via the formation of an intermediate that cyclizes to the 1,2,4-oxadiazole ring with the ester group at the 5-position.

The second step is the hydrazinolysis of the resulting ester. The 3-methyl-1,2,4-oxadiazole-5-carboxylate is treated with hydrazine hydrate (B1144303), usually in an alcoholic solvent like ethanol (B145695). The hydrazine nucleophilically attacks the ester carbonyl group, leading to the displacement of the alcohol and the formation of the desired this compound. This method is often high-yielding and is a standard procedure for converting esters to hydrazides nih.govacs.org. A similar strategy has been described in a patent for the synthesis of the analogous 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, highlighting the viability of this approach google.com.

Dehydrating Agent-Mediated Cyclizations (e.g., Phosphorus Oxychloride, Thionyl Chloride, Polyphosphoric Acid)

The final step in many 1,2,4-oxadiazole syntheses is a cyclodehydration reaction. This is particularly relevant in methods that proceed via an N,O-diacyl intermediate or an O-acylamidoxime. Various dehydrating agents are employed to facilitate this ring-closure.

Commonly used dehydrating agents include:

Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent frequently used for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, and it can also be applied to the cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles nih.govnih.gov.

Thionyl Chloride (SOCl₂): Similar to phosphorus oxychloride, thionyl chloride is effective in promoting cyclodehydration reactions to form oxadiazole rings nih.gov.

Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a dehydrating agent and a solvent at elevated temperatures, facilitating the cyclization of various intermediates to form heterocyclic rings, including oxadiazoles (B1248032) nih.gov.

In the synthesis of this compound, a dehydrating agent would be crucial in the step where the O-acylamidoxime intermediate cyclizes to form the stable aromatic oxadiazole ring. The choice of agent can depend on the stability of the other functional groups present in the molecule.

Advanced and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products nih.govwjarr.com.

For the synthesis of 1,2,4-oxadiazole derivatives, microwave heating can be applied to the cyclodehydration step. The reaction of an amidoxime with a carboxylic acid or its derivative can be carried out in a microwave reactor, often in the presence of a dehydrating agent or a coupling reagent. This method provides rapid and efficient access to the oxadiazole core nih.govias.ac.in. The synthesis of this compound could potentially be streamlined by using microwave assistance in the cyclization of the O-acylamidoxime precursor, or in the initial formation of the ester intermediate.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative 1,3,4-Oxadiazole (B1194373) Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 3-26 hours | 15 minutes - 4 min | google.comnih.gov |

| Yield | Moderate to Good | Good to Excellent | nih.govwjarr.com |

| Conditions | Reflux in high-boiling solvent | Solvent-free or minimal solvent | ias.ac.in |

Photo-catalyzed and Ultrasound-Assisted Methodologies

Photocatalysis offers a green alternative for driving chemical reactions using light as an energy source. For the synthesis of 1,2,4-oxadiazoles, photocatalytic methods have been developed that proceed under mild conditions. For instance, a [3+2]-cycloaddition reaction of 2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst can yield 2,3,5-trisubstituted-1,2,4-oxadiazoles. While not directly applicable to the target carbohydrazide, this demonstrates the potential of photocatalysis in forming the 1,2,4-oxadiazole ring system researchgate.net.

Solvent-Free and Environmentally Conscious Protocols

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols in organic chemistry. For the synthesis of 1,2,4-oxadiazole derivatives, several green chemistry approaches have been explored to minimize the use of hazardous solvents and reduce reaction times.

Microwave-Assisted Synthesis: A prominent eco-friendly technique is the use of microwave irradiation. nih.gov This method often leads to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. For instance, the synthesis of 1,2,4-oxadiazoles from nitriles and hydroxylamine (B1172632) hydrochloride has been successfully achieved under solvent-free conditions using microwave irradiation, with magnesia-supported sodium carbonate as a solid base. nih.gov Another approach involves the microwave-assisted reaction of amidoximes with α-amino acids in a mixture of acetone (B3395972) and water, which has been shown to produce 1,2,4-oxadiazole derivatives efficiently. nih.gov

The key advantages of microwave-assisted synthesis are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours | Typically minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in aqueous media |

| Product Yield | Variable | Generally high |

| Byproduct Formation | Can be significant | Often minimized |

Graphene Oxide as a Catalyst: Graphene oxide (GO) has emerged as a promising metal-free catalyst for the synthesis of 1,2,4-oxadiazoles. It exhibits dual catalytic activity, acting as both an oxidizing agent and a solid acid catalyst. This allows for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes under milder conditions, thereby reducing the environmental footprint of the synthesis.

Precursor and Intermediate Chemistry Leading to this compound

The formation of this compound is a well-orchestrated process that begins with the synthesis of the core heterocyclic ring, followed by the strategic introduction of the desired functional group.

Strategies for Methyl-Substituted 1,2,4-Oxadiazole Ring Formation

The most prevalent and versatile method for the synthesis of the 1,2,4-oxadiazole ring involves the cyclization of an O-acylamidoxime intermediate. To obtain the 3-methyl substitution, acetamidoxime is the key precursor.

The general synthetic route proceeds as follows:

Formation of Acetamidoxime: Acetamidoxime is typically prepared by the reaction of acetonitrile (B52724) with hydroxylamine.

Acylation of Acetamidoxime: The acetamidoxime is then acylated with a suitable carboxylic acid derivative that contains a precursor to the desired 5-substituent. To ultimately introduce a carbohydrazide group, a common strategy is to use a dicarboxylic acid derivative, such as an acid chloride or an ester. This reaction forms an O-acylacetamidoxime intermediate.

Cyclodehydration: The O-acylacetamidoxime intermediate undergoes cyclodehydration to form the 3-methyl-1,2,4-oxadiazole ring. This step is often promoted by heating or by using a dehydrating agent.

Alternative one-pot procedures have also been developed. For example, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized directly from amidoximes and carboxylic acid esters in a superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at room temperature.

The following table outlines common reagents used in the formation of the 1,2,4-oxadiazole ring:

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product |

| Amidoxime | Carboxylic Acid | Coupling agents (e.g., DCC, EDC), heat | 1,2,4-Oxadiazole |

| Amidoxime | Acyl Chloride | Base (e.g., pyridine, triethylamine) | 1,2,4-Oxadiazole |

| Amidoxime | Ester | Superbase (e.g., NaOH/DMSO) | 1,2,4-Oxadiazole |

| Nitrile | Nitrile Oxide | 1,3-Dipolar cycloaddition | 1,2,4-Oxadiazole |

Introduction of the Carbohydrazide Functionality

The final step in the synthesis of this compound is the introduction of the carbohydrazide group at the 5-position of the oxadiazole ring. This is typically achieved through the hydrazinolysis of a corresponding ester precursor.

Hydrazinolysis of an Ester: A common and effective method involves the reaction of a 3-methyl-1,2,4-oxadiazole-5-carboxylate ester (e.g., the ethyl or methyl ester) with hydrazine hydrate. nih.govacs.org The reaction is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.govacs.org The carbohydrazide product then precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The reaction can be summarized as follows:

Reactants: 3-Methyl-1,2,4-oxadiazole-5-carboxylate ester, Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

Product: this compound

This transformation is a standard and reliable method for the preparation of various carbohydrazides from their corresponding esters. uomosul.edu.iqajgreenchem.com

Reactivity and Derivatization Strategies of 3 Methyl 1,2,4 Oxadiazole 5 Carbohydrazide

Chemical Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by low aromaticity and a labile O-N bond, which significantly influences its reactivity. nih.govrsc.org This structure is generally stable but can undergo various transformations under specific conditions, making it a versatile scaffold in medicinal chemistry. nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Attack Sites

The electronic distribution within the 1,2,4-oxadiazole ring dictates its susceptibility to attack by electrophiles and nucleophiles. The ring's carbon atoms, C3 and C5, are electron-deficient and thus serve as primary sites for nucleophilic attack. impactfactor.org Conversely, the ring system is generally resistant to electrophilic substitution reactions like halogenation or nitration due to the deactivating effect of the heteroatoms. beilstein-journals.org

The nitrogen atoms in the ring exhibit different characteristics. The N4 nitrogen is pyridine-like and considered the preferred site for reactions with external electrophiles, such as protonation. nih.gov The N2 nitrogen, being part of the weak O-N bond, can act as an electrophilic site, particularly in intramolecular rearrangements where it is attacked by an internal nucleophile. nih.govnih.gov

Key Reactivity Sites of the 1,2,4-Oxadiazole Ring:

Nucleophilic Attack: Primarily at C3 and C5 positions. beilstein-journals.org

Electrophilic Attack: Primarily at the N4 position. nih.gov

Intramolecular Attack: The N2 position is susceptible to internal nucleophilic attack, leading to ring rearrangement. nih.gov

Intramolecular Rearrangement Mechanisms

The inherent instability of the O-N bond makes the 1,2,4-oxadiazole ring prone to several intramolecular rearrangements, often resulting in the formation of more stable heterocyclic systems. rsc.org These transformations can be induced thermally, photochemically, or through nucleophilic addition followed by ring-opening and re-closure. nih.gov

One of the most significant thermal rearrangements is the Boulton-Katritzky Rearrangement (BKR) . This process involves an internal nucleophilic substitution where a nucleophilic center in a side-chain attached to the C3 position attacks the N2 atom of the oxadiazole ring. nih.govchim.it This leads to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. nih.gov

Another important mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. This reaction is initiated by the attack of a bidentate nucleophile, such as hydrazine (B178648), at the electrophilic C5 position. nih.gov The subsequent ring-opening and re-closure sequence results in a new heterocyclic structure. chim.it This pathway highlights the role of the 1,2,4-oxadiazole ring as a 1,3-dielectrophile. nih.gov Photochemical rearrangements are also common, typically initiated by the photo-induced cleavage of the weak O-N bond, which can lead to various isomeric products. nih.gov

Stability Considerations and Reaction Conditions

The stability of the 1,2,4-oxadiazole ring is highly dependent on its substitution pattern. Disubstituted 1,2,4-oxadiazoles, such as the title compound, are generally stable compounds that can tolerate strong acids. beilstein-journals.org Monosubstituted derivatives, however, are significantly less stable and can be susceptible to hydrolysis under acidic or basic conditions. beilstein-journals.org

The ring's low aromaticity and the presence of the labile O-N bond mean that reactions involving the ring or its substituents should often be conducted under mild conditions to prevent unwanted rearrangements or ring-opening. rsc.org The ring itself acts as an electron-withdrawing group, which can increase the reactivity of attached substituents. rsc.org The choice of reagents and reaction conditions is therefore critical in directing the outcome of synthetic transformations involving this heterocycle. nih.gov

Transformations Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) at the C5 position is a versatile functional handle, enabling a wide array of derivatization strategies through reactions characteristic of hydrazides.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

The terminal primary amine of the carbohydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form N-acylhydrazones, which are a class of Schiff bases. nih.gov This reaction is a robust and straightforward method for introducing diverse structural motifs onto the 1,2,4-oxadiazole scaffold.

Research has demonstrated the synthesis of a series of arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazides by reacting 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide (B3338393) with various substituted benzaldehydes. nih.gov The reactions typically proceed by refluxing the carbohydrazide and the corresponding aldehyde in a suitable solvent like ethanol (B145695). nih.gov This transformation provides a library of compounds with varied electronic and steric properties, stemming from the substituents on the aromatic aldehyde. nih.gov

| Aldehyde Reactant | Resulting Schiff Base Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | Reflux in ethanol |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | Reflux in ethanol |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | Reflux in ethanol |

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | Reflux in ethanol |

| 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | Reflux in ethanol |

Multi-component Reactions Incorporating 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide:The literature does not describe any multi-component reactions in which this compound is a key reactant.

Therefore, generating thorough, informative, and scientifically accurate content for each specified section and subsection is not feasible without speculating or fabricating data, which would compromise the integrity of the article. The requested detailed research findings for these specific transformations involving this compound are not present in the accessible scientific domain.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide. The infrared spectrum of a carbohydrazide (B1668358) derivative typically displays characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.orguomosul.edu.iq

For this compound, the N-H stretching vibrations of the hydrazide moiety (-CONHNH₂) are expected to appear as distinct bands in the region of 3100-3500 cm⁻¹. nih.gov Specifically, the amine (-NH₂) group often shows two bands corresponding to asymmetric and symmetric stretching, while the secondary amide (-NH-) group shows a single band. The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a strong absorption peak, typically found between 1630 and 1680 cm⁻¹. acs.orguomosul.edu.iq

The structural vibrations of the 1,2,4-oxadiazole (B8745197) ring also produce characteristic signals. The C=N stretching vibration is expected in the 1550-1650 cm⁻¹ range. Furthermore, absorptions corresponding to the N-O and C-O-C stretching within the heterocyclic ring are anticipated at lower wavenumbers. The aliphatic C-H stretching from the methyl group (-CH₃) would be observed around 2900-3000 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3200 - 3400 |

| Amide (-NH-) | N-H Stretch | 3100 - 3300 |

| Methyl (-CH₃) | C-H Stretch | 2900 - 3000 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1680 |

| Oxadiazole Ring | C=N Stretch | 1550 - 1650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, three distinct signals are expected.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the C-3 position of the oxadiazole ring would appear as a sharp singlet, typically in the upfield region of the spectrum.

Amine Protons (-NH₂): The two protons of the primary amine group of the hydrazide would likely appear as a broad singlet.

Amide Proton (-NH-): The single proton of the secondary amide group would also present as a singlet, generally more downfield than the -NH₂ signal.

The signals for the -NH₂ and -NH- protons are characteristically exchangeable with deuterium (B1214612) oxide (D₂O). Upon addition of a drop of D₂O to the NMR sample, these peaks would diminish or disappear, confirming their assignment. acs.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Integration | Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|---|

| -CH₃ | Singlet | 3H | ~2.0 - 2.5 | |

| -NH₂ | Broad Singlet | 2H | Variable, ~4.0 - 5.0 | D₂O Exchangeable |

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Four distinct carbon signals are predicted for this compound.

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value).

Oxadiazole Ring Carbons (C3 & C5): The two carbons of the heterocyclic ring, C-3 (bearing the methyl group) and C-5 (bearing the carbohydrazide group), are in distinct chemical environments and are expected to resonate at high chemical shifts, typically in the range of 150-175 ppm, characteristic of carbons in five-membered aromatic heterocycles. scispace.comresearchgate.net

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~10 - 20 |

| Carbonyl (-C=O) | ~160 - 170 |

| Oxadiazole C-3 | ~165 - 175 |

To unambiguously assign the carbon signals, advanced NMR experiments can be employed. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would differentiate the carbon signals based on the number of attached protons, confirming the methyl carbon (CH₃, positive signal in DEPT-135) and the quaternary carbons (C=O, C3, C5, no signal in DEPT-135).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₄H₆N₄O₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (142.12 g/mol ). nih.govbiosynth.com

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented and often involves a characteristic cleavage of the heterocyclic ring. researchgate.net A primary fragmentation pathway is a retro-cycloaddition reaction that cleaves the N2-C3 and C5-O1 bonds. Other significant fragmentations would involve the loss of the hydrazide side chain or parts thereof, such as the loss of N₂H₃ or CON₂H₃.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 142 | [M]⁺˙ (Molecular Ion) |

| 111 | [M - N₂H₃]⁺ |

| 84 | [CH₃-CNO-CN]⁺ or [M - CON₂H₂]⁺ |

| 58 | [CON₂H₄]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

For this compound, a crystal structure would confirm the planarity of the 1,2,4-oxadiazole ring. It would also reveal the conformation of the carbohydrazide side chain relative to the ring. Crucially, this method elucidates intermolecular interactions, such as hydrogen bonding networks. The hydrogen bond donor sites (-NH and -NH₂) and acceptor sites (carbonyl oxygen, ring nitrogens) on the molecule would likely lead to the formation of extensive hydrogen-bonded chains or sheets in the crystal lattice, significantly influencing its physical properties. nih.govmdpi.com While a specific crystal structure for this exact compound is not widely reported, analysis of similar heterocyclic hydrazides indicates that such interactions are pivotal in defining the solid-state architecture. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule and characterizing its conjugation system. For this compound, this method provides insights into the transitions of electrons between molecular orbitals, primarily the π → π* and n → π* transitions associated with its aromatic heterocycle and carbonyl group.

While specific, detailed experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from the structural components of the molecule. The core of the compound is the 1,2,4-oxadiazole ring, an aromatic heterocycle. Such five-membered heterocyclic rings typically exhibit absorption maxima in the UV region, resulting from π → π* transitions. The presence of a methyl group at the 3-position is expected to have a minor bathochromic (red shift) or hyperchromic (increased absorption) effect on these transitions.

The 5-carbohydrazide substituent (-CONHNH₂) introduces additional chromophores and auxochromes. The carbonyl group (C=O) possesses non-bonding electrons (n-electrons) in addition to the π-system, allowing for both π → π* and n → π* transitions. The n → π* transitions are typically weaker in intensity and occur at longer wavelengths compared to the π → π* transitions. The hydrazide moiety's nitrogen atoms also have lone pairs of electrons that can interact with the π-system, potentially influencing the position and intensity of the absorption bands.

In the absence of direct experimental data, theoretical studies employing methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to predict the electronic absorption spectra of novel compounds. Such computational analyses for structurally related oxadiazole derivatives have shown that the primary absorption bands typically fall within the 200-400 nm range. The transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For analogous heterocyclic carbohydrazide compounds, the UV-Vis spectra are influenced by the extent of conjugation between the heterocyclic ring and the carbohydrazide group. The solvent polarity can also play a significant role in the position of the absorption maxima (solvatochromism). Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption wavelengths. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents.

A hypothetical representation of expected UV-Vis spectral data for this compound in a common solvent like ethanol (B145695) is presented below, based on the analysis of its constituent chromophores and data from similar heterocyclic structures.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~210-230 | High | π → π* | 1,2,4-Oxadiazole ring |

| ~260-280 | Moderate to Low | n → π* | Carbonyl group (C=O) |

Detailed Research Findings

Specific research focusing solely on the UV-Vis spectroscopic properties of this compound is scarce. However, studies on various 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) derivatives consistently utilize UV-Vis spectroscopy to confirm the electronic structure of newly synthesized compounds. For instance, research on conjugated arylethenyl-1,3,4-oxadiazolyl-1,2,4-oxadiazoles demonstrates extensive conjugation, with absorption maxima influenced by the specific aryl substituents. rsc.org Theoretical studies on other oxadiazole derivatives have successfully correlated calculated absorption spectra with experimental data, assigning specific electronic transitions to the observed absorption bands. scielo.org.zanahrainuniv.edu.iq These studies underscore the importance of UV-Vis spectroscopy in characterizing the electronic properties and conjugation within the broader class of oxadiazole-containing compounds. Further experimental and computational studies would be necessary to definitively assign the electronic transitions and quantify the molar absorptivity for this compound.

Computational and Theoretical Investigations of 3 Methyl 1,2,4 Oxadiazole 5 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the computational study of molecular systems. They employ the principles of quantum mechanics to model the behavior of electrons and nuclei, providing detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. For derivatives of 1,2,4-oxadiazole (B8745197), DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G**, are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict key structural parameters.

For a molecule like 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide, DFT can precisely calculate bond lengths, bond angles, and dihedral angles. These optimized geometry parameters are essential for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for a 3,5-disubstituted 1,2,4-oxadiazole Analog (Note: Data is representative of DFT calculations on analogous structures, as specific data for the title compound is not available in the cited literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O1-N2 | 1.41 Å |

| N2-C3 | 1.31 Å | |

| C3-N4 | 1.39 Å | |

| N4-C5 | 1.32 Å | |

| C5-O1 | 1.36 Å | |

| Bond Angle | C5-O1-N2 | 105.0° |

| O1-N2-C3 | 108.0° | |

| N2-C3-N4 | 115.0° | |

| C3-N4-C5 | 102.0° | |

| Dihedral Angle | C(methyl)-C3-N4-C5 | ~180° (planar) |

Beyond geometry, DFT is used to analyze the electronic structure through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. For oxadiazole derivatives, this analysis helps predict their stability and potential for engaging in chemical reactions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the carbonyl oxygen, indicating sites susceptible to electrophilic attack.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a fundamental approach to predicting molecular properties. These methods have been used to model 3,5-disubstituted 1,2,4-oxadiazoles, yielding geometric parameters that correspond well with experimental values from X-ray diffraction analysis. The insights gained from ab initio calculations can be crucial for understanding the fundamental electronic behavior and for benchmarking other computational methods.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that build upon quantum calculations to explore the dynamic behavior of molecules, including their conformational flexibility and spectroscopic properties.

Molecules with rotatable single bonds, such as the C5-C(O) bond in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of these different conformers and their relative energies. Theoretical conformational analysis using DFT calculations can reveal the preferred dihedral angles and the energy barriers to rotation. nih.gov

Computational methods are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help assign specific peaks in an experimental spectrum to the corresponding molecular vibrations (e.g., C=O stretch, N-H bend). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are often in good agreement with experimental results, aiding in the structural elucidation of newly synthesized compounds. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate vertical excitation energies, which correspond to the absorption of light in the UV-visible range. researchgate.netnih.gov This allows for the prediction of the λ_max values and helps to understand the electronic transitions occurring within the molecule. nih.govresearchgate.net

The strong correlation between calculated and experimental spectroscopic data provides a high degree of confidence in the proposed chemical structure. nih.gov

Table 2: Representative Correlation of Calculated and Experimental Spectroscopic Data for Heterocyclic Hydrazide Derivatives (Note: This table illustrates the typical application and accuracy of computational predictions for analogous compounds.)

| Spectroscopic Data | Functional Group/Proton | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | C=O stretch | 1684 cm⁻¹ | 1686 cm⁻¹ |

| N-H stretch | 3336 cm⁻¹ | 3316 cm⁻¹ | |

| ¹H NMR (ppm) | -NH proton | 9.0-10.5 ppm | 9.0-10.5 ppm |

| -CH₃ proton | 2.5 ppm | 2.4 ppm | |

| ¹³C NMR (ppm) | C=O carbon | 157.8 ppm | 158.0 ppm |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions. Most synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of an intermediate derived from an amidoxime (B1450833) and a carboxylic acid derivative. nih.govorganic-chemistry.org

Quantum chemical modeling can be used to map the entire reaction pathway. This involves:

Identifying Intermediates: Calculating the structures and relative stabilities of any transient molecules that form during the reaction.

Locating Transition States: Finding the highest-energy structure that connects reactants to products (or intermediates). The energy of the transition state determines the activation energy of the reaction.

Calculating Reaction Energetics: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step, which indicates whether a reaction is energetically favorable.

For instance, studies on the formation of 1,2,4-oxadiazoles have computationally modeled the acylation of amidoximes followed by intramolecular cyclization. These models calculate the energy barriers for different potential pathways, allowing chemists to understand why a particular product is formed and to optimize reaction conditions for better yields. researchgate.net

Computational Studies on Structure-Activity Relationships (SAR) of Oxadiazole Scaffolds

Computational and theoretical studies are pivotal in elucidating the structure-activity relationships (SAR) of the 1,2,4-oxadiazole scaffold, providing insights that guide the rational design of new therapeutic agents. While specific computational SAR studies on this compound are not extensively documented, a wealth of research on related 1,2,4-oxadiazole derivatives offers a comprehensive understanding of the key structural features that govern their biological activity. These studies often employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to identify the chemical properties influencing the efficacy of these compounds.

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the SAR of 1,2,4-oxadiazole derivatives. researchgate.net These models correlate the biological activity of a series of compounds with their 3D structural and electronic properties. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as anticancer agents revealed that steric and electrostatic interactions play a crucial role in determining their antiproliferative activity. ijpsdronline.com The contour maps generated from these analyses help visualize regions where bulky groups or specific electronic features (positive or negative charges) can enhance or diminish biological activity, thereby guiding the design of more potent analogues. ijpsdronline.com

Molecular docking simulations further complement SAR studies by predicting the binding modes of 1,2,4-oxadiazole derivatives within the active sites of biological targets. These computational techniques have been applied to various targets, including enzymes like Sortase A in bacteria and protein kinases in cancer cells. nih.govnih.gov For example, docking studies on 1,3,4-oxadiazole-based compounds targeting the epidermal growth factor receptor (EGFR) tyrosine kinase domain have shown that the nitrogen atoms of the oxadiazole ring can form crucial hydrogen bonds with amino acid residues like Met769 in the active site. nih.gov Such interactions are vital for the inhibitory activity of these compounds.

The nature and position of substituents on the aryl rings attached to the 1,2,4-oxadiazole core are critical determinants of biological activity. SAR studies have consistently shown that both electron-donating and electron-withdrawing groups can significantly modulate the potency of these compounds, and their effect is often position-dependent. mdpi.comnih.gov For instance, in a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, the introduction of electron-donating groups like a 3,4,5-trimethoxy substituent on the phenyl ring led to a significant enhancement of anticancer activity against various cell lines. nih.gov Conversely, in a study of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles with antileishmanial activity, a methoxy group (electron-donating) at the para-position of the phenyl ring increased activity approximately tenfold compared to a nitro group (electron-withdrawing) at the same position. mdpi.com

The following tables present data from various studies on 1,2,4-oxadiazole derivatives, illustrating the impact of structural modifications on their biological activity.

| Compound | Substituent (R) on Phenyl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) |

|---|---|---|---|---|

| 7a | -H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 |

| 7b | 3,4,5-trimethoxy | 0.011 ± 0.009 | 0.091 ± 0.011 | 0.041 ± 0.032 |

| 7c | 4-methoxy | 0.19 ± 0.031 | 0.11 ± 0.009 | 0.29 ± 0.019 |

| 7d | 4-chloro | 0.21 ± 0.015 | 0.19 ± 0.013 | 0.31 ± 0.011 |

| 7i | 3-bromo | 0.019 ± 0.007 | 0.013 ± 0.005 | 0.019 ± 0.015 |

| Compound | 3-Aryl Group | 5-Aryl Group | Activity (EC₅₀, µM) |

|---|---|---|---|

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | 0.1 |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | 0.08 |

| Compound | Substituent at p-position of Phenyl Moiety | IC₅₀ (µM) |

|---|---|---|

| Ox1 | -OCH₃ (methoxy) | 32.9 |

| Ox3 | -NO₂ (nitro) | 336 |

These studies collectively highlight that the 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry. mdpi.com Computational approaches like QSAR and molecular docking are invaluable tools for understanding the complex relationships between the chemical structure of its derivatives and their biological functions, thereby accelerating the discovery of new and more effective therapeutic agents. nih.gov

Advanced Research Applications of 3 Methyl 1,2,4 Oxadiazole 5 Carbohydrazide As a Chemical Scaffold

Role in the Synthesis of Complex Heterocyclic Architectures

3-Methyl-1,2,4-oxadiazole-5-carbohydrazide serves as a versatile building block in the synthesis of a variety of complex heterocyclic compounds. Its carbohydrazide (B1668358) functional group is a key reactive site, enabling the construction of new ring systems through cyclization and condensation reactions.

A primary application of this scaffold is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This transformation is often achieved through reactions with various reagents. For instance, treatment with carbon disulfide in the presence of a base leads to the formation of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione. orientjchem.orgorientjchem.org Similarly, reaction with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield 2-aryl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,3,4-oxadiazoles. researchgate.net Another route involves the reaction with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to produce 2-amino-1,3,4-oxadiazole derivatives. luxembourg-bio.com

The carbohydrazide moiety also readily reacts with aldehydes and ketones to form Schiff bases (acylhydrazones). chemrevlett.comimpactfactor.org These intermediates are valuable precursors for further heterocyclic synthesis. For example, oxidative cyclization of N-acylhydrazones can lead to the formation of various substituted 1,3,4-oxadiazoles.

Furthermore, the carbohydrazide can be utilized in the synthesis of other heterocyclic systems like pyrazoles and triazoles. Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, can afford pyrazole (B372694) derivatives. researchgate.netnih.gov The synthesis of 1,2,4-triazoles can be achieved by reacting the carbohydrazide with isothiocyanates to form a thiosemicarbazide, followed by cyclization under basic conditions. orientjchem.orgorientjchem.orgnih.gov

Table 1: Examples of Heterocyclic Architectures Synthesized from this compound

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Carbon Disulfide, Base | 1,3,4-Oxadiazole-2-thione |

| This compound | Aromatic Acids, POCl₃ | 2-Aryl-1,3,4-oxadiazole |

| This compound | Isothiocyanates | 1,2,4-Triazole-3-thione or 2-Amino-1,3,4-oxadiazole |

| This compound | Aldehydes/Ketones | Schiff Bases (Acylhydrazones) |

| This compound | 1,3-Dicarbonyl Compounds | Pyrazole Derivatives |

Contributions to Materials Science (e.g., Fluorescent and Luminescent Materials, Polymers)

The 1,2,4-oxadiazole (B8745197) ring, a core component of this compound, is recognized for its valuable electronic properties, making it a desirable moiety in the field of materials science. While direct applications of the title compound itself are not extensively detailed, its derivatives, particularly those incorporating the 1,3,4-oxadiazole ring system, have shown significant promise as luminescent materials.

Derivatives of 1,3,4-oxadiazoles are known for their high electron mobility and efficient fluorescence, which makes them suitable for use as electron transport materials and emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the oxadiazole moiety can enhance the performance and efficiency of these devices. researchgate.net Specifically, 2,5-diaryl-1,3,4-oxadiazoles have been investigated as good electron-transporters. researchgate.net

The synthesis of polymers incorporating the 1,3,4-oxadiazole unit can lead to materials with increased electron transport capacity and enhanced durability. researchgate.net The luminescent properties of oxadiazole-based compounds can be tuned by appropriate structural modifications, allowing for a range of emission colors. researchgate.net This tunability is crucial for developing materials for various fluorescence-based applications.

Furthermore, metal complexes involving oxadiazole-based ligands have been explored for their luminescent properties. nih.gov Coordination with metal ions can enhance the intrinsic characteristics of the organic ligand, leading to materials with potential applications in chemical sensing and optoelectronics. nih.govmdpi.com

Table 2: Potential Contributions to Materials Science via Derivatives

| Derivative Class | Potential Application | Key Properties |

| 1,3,4-Oxadiazole Derivatives | Organic Light-Emitting Diodes (OLEDs) | High electron mobility, efficient fluorescence |

| Poly(1,3,4-oxadiazole)s | Electron transport layers in devices | Enhanced electron transport, durability |

| Metal-Oxadiazole Complexes | Luminescent sensors, optoelectronics | Tunable emission, enhanced photophysical properties |

Design Principles for Novel Chemical Entities Based on the 1,2,4-Oxadiazole-5-carbohydrazide Core

The 1,2,4-oxadiazole-5-carbohydrazide core offers a strategic platform for the design of novel chemical entities due to its inherent structural and functional features. The design principles often revolve around the modification of the carbohydrazide moiety to generate diverse molecular architectures with tailored properties.

A primary design strategy involves utilizing the carbohydrazide as a versatile synthon for constructing various five-membered heterocyclic rings. As detailed in section 6.1, the reaction of the carbohydrazide with different electrophiles allows for the predictable synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. This modular approach enables the systematic exploration of the chemical space around the core scaffold.

Another key principle is the concept of molecular hybridization, where the 1,2,4-oxadiazole-5-carbohydrazide core is coupled with other known pharmacophores or functional moieties. This can be achieved by reacting the carbohydrazide with aldehydes or ketones bearing other heterocyclic rings or specific functional groups to form Schiff bases. chemrevlett.com These hybrid molecules can exhibit combined or enhanced properties derived from the individual components.

Furthermore, the 1,2,4-oxadiazole ring itself serves as a bioisostere for esters and amides, a strategy often employed in medicinal chemistry to improve pharmacokinetic properties. nih.gov The design of new entities can leverage this property by positioning the oxadiazole ring as a stable replacement for more metabolically labile groups.

The potential for creating libraries of compounds is a significant aspect of the design principles. The straightforward and often high-yielding reactions of the carbohydrazide group facilitate combinatorial synthesis approaches, allowing for the rapid generation of a diverse set of derivatives for screening in various applications. researchgate.net

Development of Chemical Probes and Ligands (excluding specific biological function)

The structural features of this compound and its derivatives make them suitable for development as chemical probes and ligands for various applications, independent of specific biological targeting. The presence of multiple heteroatoms (nitrogen and oxygen) provides potential coordination sites for metal ions.

Derivatives of the core structure, particularly those synthesized through the carbohydrazide functional group, can be designed as fluorescent sensors. For example, a Schiff base-based 1,2,4-oxadiazole derivative has been synthesized and shown to act as a selective fluorescence turn-on sensor for lead (II) ions. nih.gov This sensing capability arises from the specific interaction between the metal ion and the ligand, leading to a measurable change in fluorescence.

The synthesis of ligands for the formation of coordination polymers and metal-organic frameworks (MOFs) is another area of application. nih.gov The oxadiazole moiety, often in conjunction with other functional groups introduced via the carbohydrazide, can act as a linker to connect metal centers, forming extended network structures. These materials can have applications in areas such as gas storage, catalysis, and sensing.

The design of these probes and ligands often involves the strategic placement of donor atoms to achieve selectivity for a particular analyte or metal ion. The synthetic accessibility of a wide range of derivatives from the this compound precursor allows for the fine-tuning of the ligand's electronic and steric properties to optimize its performance as a probe or ligand.

Future Research Directions and Emerging Trends in 3 Methyl 1,2,4 Oxadiazole 5 Carbohydrazide Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org Future research on 3-methyl-1,2,4-oxadiazole-5-carbohydrazide is expected to move away from conventional heating methods, which often require long reaction times and generate significant waste. mdpi.com Instead, the focus will shift towards environmentally benign protocols that offer accelerated reaction rates and higher product yields. mdpi.commedjchem.com

Emerging sustainable techniques applicable to oxadiazole synthesis include:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.com The application of microwave irradiation in the cyclization steps to form the 1,2,4-oxadiazole (B8745197) ring or in subsequent reactions of the carbohydrazide (B1668358) moiety is a promising area of investigation.

Ultrasound-Mediated Synthesis: Ultrasonic irradiation enhances reaction rates through the phenomenon of acoustic cavitation. mdpi.comresearchgate.net This technique is recognized as an eco-friendly process for its energy conservation and waste minimization. mdpi.com Its application could prove beneficial for synthesizing derivatives of this compound with better yields and shorter reaction times. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by grinding reagents together, represents a highly efficient and environmentally friendly approach. mdpi.com This "neat" reaction condition is a key direction for future synthetic protocols. mdpi.com

Use of Green Catalysts and Solvents: Research into biodegradable catalysts and the use of greener solvents like ionic liquids or water is a critical trend. rsc.orgmdpi.com For example, ionic liquids can serve as both the solvent and the reagent in certain oxidative dimerization reactions to form thiadiazoles, a strategy that could be adapted for oxadiazoles (B1248032). mdpi.com

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Heating | Refluxing, requires 15-20 hours | Microwave Irradiation, Ultrasound |

| Reaction Time | Long (hours to days) | Short (minutes) mdpi.com |

| Energy Consumption | High | Low mdpi.com |

| Solvents | Often hazardous organic solvents | Solvent-free, water, ionic liquids mdpi.com |

| Product Yield | Variable, often moderate | Generally higher (e.g., 78-90%) mdpi.com |

| Waste Generation | Significant | Minimized mdpi.com |

Exploration of Novel Reactivity Patterns and Rearrangements

The 1,2,4-oxadiazole ring is a multifunctional heterocycle with a low level of aromaticity, making it susceptible to various reactions, including thermal and photochemical rearrangements. chim.it Future research will likely focus on the unique reactivity imparted by the 5-carbohydrazide group on the 3-methyl-1,2,4-oxadiazole core.

Key areas for exploration include:

ANRORC Rearrangements: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is a known pathway for the transformation of 1,2,4-oxadiazoles. chim.it Investigations into how the carbohydrazide moiety at the C5 position influences ANRORC-like rearrangements could lead to novel heterocyclic systems. For example, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine proceeds via an ANRORC-like mechanism, and a theoretical study has provided in-depth mechanistic insights into this process. chim.itrsc.org Similar studies on this compound could reveal new synthetic pathways.

Boulton-Katritzky Rearrangement (BKR): This thermal rearrangement is one of the most studied transformations for 1,2,4-oxadiazoles, involving an internal nucleophilic substitution. chim.it Understanding how the hydrazide side chain could participate in or direct this type of rearrangement is a fertile ground for research.

Reactions of the Carbohydrazide Moiety: The carbohydrazide group itself is a reactive functional handle. It can be readily converted into other heterocyclic systems, such as 1,3,4-oxadiazoles or triazoles, or used to form hydrazones through condensation with aldehydes. mdpi.comresearchgate.net Exploring these transformations can generate a diverse library of new compounds derived from the parent molecule. mdpi.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To fully exploit the synthetic potential of this compound, a profound understanding of its structure, properties, and reaction mechanisms is essential. The integration of advanced analytical and computational tools is emerging as a critical trend. nih.gov

Future directions in this area include:

Computational Chemistry: Quantum chemical calculations and density functional theory (DFT) can be used to study potential energy surfaces of reactions, elucidating the most favorable mechanistic pathways for rearrangements like the ANRORC mechanism. rsc.org Such theoretical studies can explain regioselectivity patterns and the role of substituents, guiding experimental design. rsc.org

Advanced Spectroscopic Analysis: Comprehensive characterization using multinuclear NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography will be crucial for confirming the structures of novel derivatives. rsc.orgnih.gov For instance, X-ray diffraction has been used to characterize related bis(1,2,4-oxadiazole) compounds. nih.gov

Molecular Docking and QSAR: For derivatives designed as bioactive agents, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable. nih.gov These techniques help in understanding ligand-receptor interactions and guide the optimization of lead compounds, as demonstrated in the design of oxadiazole derivatives as enzyme inhibitors. rsc.orgmdpi.com

Strategic Design for Multifunctional Scaffolds and Advanced Materials Applications

The 1,2,4-oxadiazole ring is considered an attractive scaffold in medicinal chemistry, often acting as a bioisostere for ester and amide groups to enhance metabolic stability. chim.itnih.gov The carbohydrazide functional group on this compound provides a convenient point for elaboration, enabling its strategic use in designing complex molecules.

Emerging trends in this domain are:

Hybrid Molecules in Drug Discovery: A key strategy involves linking the oxadiazole scaffold to other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com This approach has been used to design potent anticancer agents by combining oxadiazole and imidazole (B134444) moieties. rsc.org

Advanced Materials: Beyond pharmaceuticals, oxadiazole derivatives are being explored for applications in materials science. For example, polyazido-methyl derivatives of oxadiazoles have been synthesized and evaluated as potential melt-cast explosives and energetic plasticizers. nih.gov The strategic design of polymers or coordination compounds incorporating the this compound unit could lead to new materials with unique optical or electronic properties.

Agrochemicals: Novel amide derivatives containing a 1,2,4-oxadiazole moiety have been designed and synthesized to discover lead compounds for agricultural use, showing promising nematicidal and antifungal activities. researchgate.net This highlights the potential for developing new agrochemicals from the title compound.

Automation and High-Throughput Synthesis in Oxadiazole Chemistry

The demand for large libraries of diverse compounds for biological screening has driven the development of automated and high-throughput synthesis platforms. nih.gov Applying these technologies to the chemistry of this compound is a significant future trend.

Key developments include:

Continuous Flow Synthesis: Flow reactors offer precise control over reaction parameters, improved safety, and the potential for scalability. rsc.org A high-throughput methodology for synthesizing 1,2,4-oxadiazole libraries has been developed using a continuous flow process, which involves a coupling step followed by a high-temperature cyclization. rsc.org This approach enables the rapid generation of chemical libraries, accelerating the drug discovery cycle. rsc.org

Automated Synthesis Platforms: Robotic systems, such as the Chemspeed Accelerator, can perform multi-step syntheses, work-ups, and purifications with minimal human intervention. nih.gov Such platforms have been used to construct libraries of other sulfur-containing heterocycles and could be adapted for the high-throughput synthesis of derivatives from this compound. nih.govdurham.ac.uk

| Technology | Primary Advantage | Application in Oxadiazole Chemistry |

|---|---|---|

| Continuous Flow Reactors | Rapid library generation, scalability, safety rsc.org | High-throughput synthesis of 1,2,4-oxadiazole derivatives. rsc.org |

| Automated Parallel Synthesis | "No human intervention" for multi-step processes nih.gov | Production of focused compound arrays for screening. durham.ac.uk |

| Computational Modeling | Predictive power for reactivity and bioactivity rsc.org | Mechanistic elucidation and rational drug design. rsc.org |

| Microwave/Ultrasound | Energy efficiency, reduced reaction times mdpi.com | Green synthesis of oxadiazole precursors and final products. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide?

- Methodological Answer : The compound can be synthesized via hydrazide formation from ester precursors. For example, reacting methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate with hydrazine hydrate under reflux conditions yields the carbohydrazide. Purity is monitored by TLC, and structural confirmation is achieved via spectroscopic methods (IR, NMR) .

Q. How is purity assessed during the synthesis of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) is commonly used for real-time purity monitoring. Final characterization involves melting point determination, elemental analysis, and spectral techniques (e.g., IR for hydrazide N–H stretches at ~3200–3400 cm⁻¹ and NMR for proton environments) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : A combination of IR (to confirm –NH and carbonyl groups), ¹H/¹³C NMR (to resolve aromatic/heterocyclic protons and carbons), and mass spectrometry (for molecular ion confirmation) is essential. X-ray crystallography with programs like SHELXL can resolve ambiguities in stereochemistry .

Q. How can hydrazide intermediates be functionalized for derivative synthesis?

- Methodological Answer : The carbohydrazide group reacts with aldehydes/ketones to form hydrazones (e.g., substituted benzaldehyde in ethanol under acid catalysis) or with CS₂ in basic conditions to form thiosemicarbazides. Cyclization with POCl₃ at 120°C yields oxadiazole derivatives .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Aqueous ethanol (50–70%) is effective for recrystallization due to moderate polarity. Vacuum drying at 50°C ensures removal of residual solvents without thermal decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cyclization reactions of carbohydrazide derivatives?

- Methodological Answer : Refluxing in ethanol/water mixtures with KOH enhances nucleophilic substitution efficiency. For cyclization, using POCl₃ as a dehydrating agent at 120°C for 3–5 hours maximizes yields. Kinetic studies (TLC monitoring) help identify optimal reaction times .

Q. What strategies resolve contradictions in spectroscopic data for complex derivatives?

- Methodological Answer : Multi-technique validation is critical. For example, discrepancies in NMR peak assignments can be resolved by 2D-COSY or HSQC experiments. X-ray crystallography (using SHELXL for refinement) provides unambiguous structural confirmation .

Q. How does isotopic labeling (e.g., deuterated forms) aid in mechanistic studies of this compound?

- Methodological Answer : Synthesizing methyl-D3-deuterated analogs (via deuterated hydrazine or methyl sources) enables tracking of metabolic pathways using mass spectrometry. This approach is critical for studying hydrolysis or enzymatic degradation mechanisms .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the oxadiazole ring. Fukui indices identify nucleophilic/electrophilic sites, guiding synthetic modifications .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Methodological Answer : Introducing bromine at the phenyl ring (via electrophilic substitution) enhances lipophilicity and antimicrobial activity. Bioassays (e.g., MIC testing against Candida albicans) validate structure-activity relationships .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.